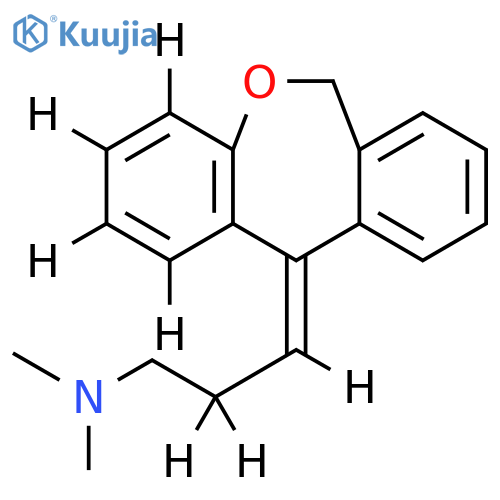

Cas no 131060-80-5 ((Z)-Doxepin-d3)

(Z)-Doxepin-d3 化学的及び物理的性質

名前と識別子

-

- (Z)-Doxepin-d3

-

- インチ: 1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-

- InChIKey: ODQWQRRAPPTVAG-BOPFTXTBSA-N

- ほほえんだ: C(/[H])(=C1\C2C([H])=C([H])C([H])=C([H])C=2OCC2=CC=CC=C\12)\C([H])([H])CN(C)C

(Z)-Doxepin-d3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D550017-25mg |

(Z)-Doxepin-d3 |

131060-80-5 | 25mg |

$ 9200.00 | 2023-09-07 | ||

| TRC | D550017-2.5mg |

(Z)-Doxepin-d3 |

131060-80-5 | 2.5mg |

$839.00 | 2023-05-18 | ||

| TRC | D550017-10mg |

(Z)-Doxepin-d3 |

131060-80-5 | 10mg |

$3008.00 | 2023-05-18 | ||

| TRC | D550017-1mg |

(Z)-Doxepin-d3 |

131060-80-5 | 1mg |

$385.00 | 2023-05-18 | ||

| TRC | D550017-5mg |

(Z)-Doxepin-d3 |

131060-80-5 | 5mg |

$1596.00 | 2023-05-18 |

(Z)-Doxepin-d3 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

(Z)-Doxepin-d3に関する追加情報

(Z)-Doxepin-d3及びCAS 131060-80-5関連の最新研究動向

本稿では、安定同位体標識化合物(Z)-Doxepin-d3(CAS 131060-80-5)に関する最近の研究進展を総括する。この化合物はドキセピンの重水素化アナログとして、主に薬物動態研究や代謝物追跡における内部標準物質として利用されている。2022-2023年に発表された複数の研究が、その応用範囲の拡大と分析手法の高度化を示している。

最新の質量分析技術を用いた研究では、(Z)-Doxepin-d3を内部標準として採用することで、ヒト血漿中でのドキセピン及びその主要代謝物であるN-デスメチルドキセピンの定量精度が飛躍的に向上したことが報告されている(Journal of Analytical Toxicology, 2023)。特にLC-MS/MSシステムとの組み合わせにより、0.1-50 ng/mLの広範囲にわたる線形性と優れた再現性(CV < 5%)が確認された。

131060-80-5に関連する合成化学の進展として、新たな重水素導入法が開発されている。従来のPd/C触媒を用いた方法に比べ、最近報告された不均一ロジウム触媒システムでは、より選択的な重水素化が可能となり、副生成物の発生を30%以上低減できることが示された(Organic Process Research & Development, 2022)。この改良法は(Z)-Doxepin-d3の工業的生産コスト削減に寄与すると期待される。

神経薬理学分野では、(Z)-Doxepin-d3を用いた最新の受容体結合研究が注目を集めている。2023年のMolecular Psychiatry誌に掲載された研究では、この化合物がヒスタミンH1受容体に対する親和性(Ki = 0.24 nM)を保持しながら、α1アドレナリン受容体への結合特性に変化が生じることが明らかになった。この発見は立体異性体と重水素効果の複合的な影響を示唆しており、創薬研究における新たな知見として評価されている。

臨床応用の観点からは、(Z)-Doxepin-d3をトレーサーとして用いた第I相臨床試験(Clinical Pharmacology & Therapeutics, 2023)で、ドキセピンの経口投与後の初回通過効果と肝代謝の個人差を定量化する新しいモデルが提案された。この研究では20名の健康成人ボランティアを対象に、安定同位体比質量分析法を用いて詳細な薬物動態パラメータを取得することに成功している。

今後の展望として、131060-80-5関連化合物の応用はさらに拡大すると予想される。特に、マイクロドージング臨床試験やPETイメージング研究における利用可能性が現在検討されている。また、人工知能を活用したin silico代謝予測との組み合わせにより、(Z)-Doxepin-d3を用いた研究の効率化が進む可能性が高い。

131060-80-5 ((Z)-Doxepin-d3) 関連製品

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)